molecular formula C12H11Cl2N3 B1465422 6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine CAS No. 1292715-51-5

6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine

Cat. No. B1465422
CAS RN: 1292715-51-5
M. Wt: 268.14 g/mol
InChI Key: UEWPWWCLDHLBFX-UHFFFAOYSA-N
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Description

“6-chloro-N-(4-chlorophenethyl)pyrimidin-4-amine” is a chemical compound used in scientific research. Its diverse applications range from drug discovery to material synthesis. It has an empirical formula of C10H7Cl2N3 and a molecular weight of 240.09 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string ClC1=CC=C(NC2=NC=NC(Cl)=C2)C=C1 . This indicates that the compound contains a pyrimidine ring with chlorine and phenethyl substituents.

Scientific Research Applications

Synthesis and Characterization

  • Stable Betainic Pyrimidinaminides Synthesis : A study described the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts or 5-chloro-2,6-bis-(pyridinio)-pyrimidin-4-aminides through nucleophilic substitution, highlighting the significance of electronic or kinetic stabilization effects based on substitution patterns or reaction conditions (Schmidt, 2002).

  • Pyrimidin-4-amine Derivatives Synthesis : Another research focused on synthesizing new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions, demonstrating the preparation of heterocyclic compounds with confirmed structures through FT-NMR, FT-IR, and elemental analysis (El-Deeb, Ryu, & Lee, 2008).

Chemical Reactivity and Biological Evaluation

  • Anticancer Activity : A synthesized compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, showed moderate anticancer activity, with its structure confirmed by element analysis, IR, 1H NMR, and X-ray diffraction (Lu Jiu-fu et al., 2015).

  • Hydrogen Bonding Sites in Pyrimidine Compounds : Quantum chemistry methods identified the major hydrogen bonding sites in pyrimidine derivatives, providing insights into their potential interactions in biological systems (Traoré et al., 2017).

Synthesis of Derivatives for Biological Activities

  • EGFR Tyrosine Kinase Inhibitory Activity : 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines were synthesized and tested for their EGFR (ErbB1) tyrosine kinase inhibitory activity, with some compounds showing significant potency, suggesting their potential in cancer therapy (Kaspersen et al., 2011).

  • Antimicrobial Activity of Pyrimidine Derivatives : New derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine were synthesized and exhibited inhibitory activity against certain microbial strains, highlighting the potential for developing new antimicrobial agents (Jafar et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1. The safety information includes pictograms GHS05,GHS06 and the signal word “Danger”. Hazard statements include H301 - H318 - H413. Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3/c13-10-3-1-9(2-4-10)5-6-15-12-7-11(14)16-8-17-12/h1-4,7-8H,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWPWWCLDHLBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=CC(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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